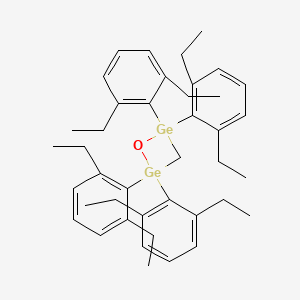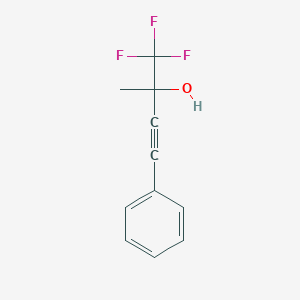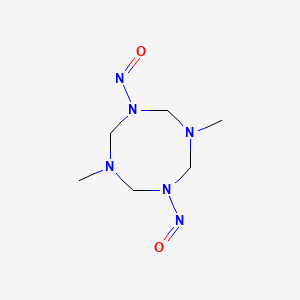
Ethyl 3-(3,4-dichlorophenyl)-3-phenylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(3,4-dichlorophenyl)-3-phenylprop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3,4-dichlorophenyl group and a phenyl group attached to a prop-2-enoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,4-dichlorophenyl)-3-phenylprop-2-enoate can be achieved through several synthetic routes. One common method involves the condensation of 3,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 3,4-dichlorobenzaldehyde, ethyl acetoacetate, sodium ethoxide
Solvent: Ethanol
Temperature: Reflux
Time: Several hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(3,4-dichlorophenyl)-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with chlorine (Cl₂) or bromine (Br₂).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Nitro derivatives or halogenated compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(3,4-dichlorophenyl)-3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 3-(3,4-dichlorophenyl)-3-phenylprop-2-enoate involves its interaction with specific molecular targets. The compound may exert its effects through the inhibition of enzymes or receptors involved in key biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(3,4-dichlorophenyl)-3-phenylprop-2-enoate can be compared with other similar compounds, such as:
Ethyl 3-phenylprop-2-enoate: Lacks the dichlorophenyl group, resulting in different chemical and biological properties.
Ethyl 3-(4-chlorophenyl)-3-phenylprop-2-enoate: Contains a single chlorine atom, which may affect its reactivity and biological activity.
Ethyl 3-(3,4-dimethoxyphenyl)-3-phenylprop-2-enoate: The presence of methoxy groups instead of chlorine atoms can lead to variations in electronic properties and reactivity.
Eigenschaften
| 113093-57-5 | |
Molekularformel |
C17H14Cl2O2 |
Molekulargewicht |
321.2 g/mol |
IUPAC-Name |
ethyl 3-(3,4-dichlorophenyl)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C17H14Cl2O2/c1-2-21-17(20)11-14(12-6-4-3-5-7-12)13-8-9-15(18)16(19)10-13/h3-11H,2H2,1H3 |
InChI-Schlüssel |
HMUYNEOUELJPFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C(C1=CC=CC=C1)C2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanol, 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)-](/img/structure/B14308404.png)


![5-Ethyl-4-{[(4-methoxyphenyl)methoxy]methyl}oxolane-2,3-diol](/img/structure/B14308441.png)
![{[3-Chloro-4-(methanesulfonyl)phenyl]sulfanyl}acetic acid](/img/structure/B14308450.png)


![[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 6,6'-dimethyl-](/img/structure/B14308472.png)


